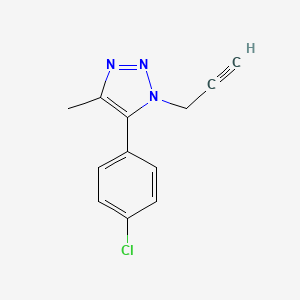

![molecular formula C10H13NO2 B1485663 4-{[trans-2-Hydroxycyclobutyl]amino}phenol CAS No. 2165483-13-4](/img/structure/B1485663.png)

4-{[trans-2-Hydroxycyclobutyl]amino}phenol

Descripción general

Descripción

4-{[trans-2-Hydroxycyclobutyl]amino}phenol, also known as 4-HAP, is an organic compound usually found in plants and animals. It is a derivative of phenol, and is commonly used in scientific research due to its unique properties. In

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

- Synthesis and Characterization : Derivatives of 4-aminophenol have been synthesized and characterized, showing broad-spectrum antimicrobial and antidiabetic activities. DNA interaction studies of these compounds suggest their potential as anticancer agents due to significant inhibition of amylase and glucosidase, highlighting the compounds' promise in therapeutic applications (Rafique et al., 2022).

Precursor Role in Synthesis

- Pharmaceutical Intermediate Precursor : Trans-4-(N-acetylamido)cyclohexanol, a precursor synthesized from p-aminophenol, is crucial in producing pharmaceutical intermediates. This compound demonstrates the importance of 4-aminophenol derivatives in the synthesis of pharmacologically relevant molecules (Li Jia-jun, 2012).

Antioxidative Activity

- Antioxidative Activity : New phenolic metabolites isolated from Convolvulus dorycnium L. flowers, including compounds with structural similarities to 4-{[trans-2-Hydroxycyclobutyl]amino}phenol, have shown potent antioxidative activities, underlining the potential of phenolic compounds in oxidative stress mitigation (Nacef et al., 2010).

Tubulin-Targeting Antitumor Agents

- Antitumor Activity : Studies on 3-phenoxy-1,4-diarylazetidin-2-ones have identified compounds with potent antiproliferative effects against breast cancer cells, indicating the relevance of phenolic and amino-phenol compounds in developing new anticancer drugs (Greene et al., 2016).

Radiation-Induced Redox Reactions

- Redox Reactions : Research on the radiation-induced redox reactions of amino-phenols in aqueous solutions explores the chemical behavior of these compounds under irradiation, shedding light on their potential applications in radiation chemistry and possibly in the development of radiation-sensitive materials (Dwibedy et al., 2005).

Mecanismo De Acción

Target of Action

Aminophenols, which are structurally similar, are known to interact with various enzymes and receptors in the body .

Mode of Action

Aminophenols, in general, can undergo redox reactions and may influence cellular processes through their antioxidant or pro-oxidant properties .

Biochemical Pathways

Without specific studies on “4-{[trans-2-Hydroxycyclobutyl]amino}phenol”, it’s difficult to determine the exact biochemical pathways this compound affects. Aminophenols can participate in various biochemical reactions due to their amine and phenol groups .

Result of Action

Aminophenols can have various effects depending on their specific targets and mode of action .

Propiedades

IUPAC Name |

4-[[(1R,2R)-2-hydroxycyclobutyl]amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-8-3-1-7(2-4-8)11-9-5-6-10(9)13/h1-4,9-13H,5-6H2/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJRQJIJURCJKL-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1NC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4R)-4-[2-(2-chlorophenyl)ethynyl]oxolan-3-ol](/img/structure/B1485580.png)

![1-[3-(4-Bromophenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485581.png)

![1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485582.png)

![2-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline](/img/structure/B1485584.png)

![(3S,4R)-4-[2-(4-bromophenyl)ethynyl]pyrrolidin-3-ol](/img/structure/B1485585.png)

![(3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine](/img/structure/B1485593.png)

![1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane](/img/structure/B1485596.png)

![1-[(1R,2R)-2-fluorocyclopentyl]-1,4-diazepane](/img/structure/B1485597.png)

![(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1485598.png)

![(1R,2S)-2-[2-(4-chlorophenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1485599.png)

![(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]oxolan-3-ol](/img/structure/B1485601.png)